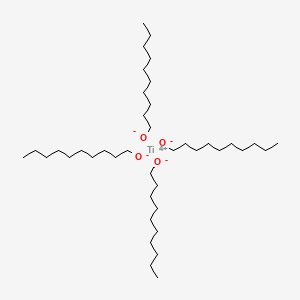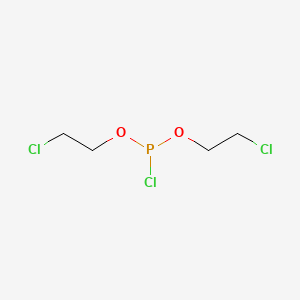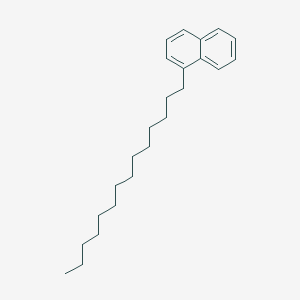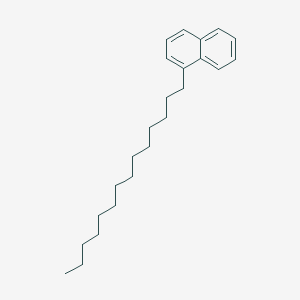
1-Tetradecylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetradecylnaphthalene is an organic compound with the molecular formula C24H36. It consists of a naphthalene ring substituted with a tetradecyl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tetradecylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes using similar Friedel-Crafts conditions. The use of continuous flow reactors and optimized reaction parameters can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tetradecylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated, nitrated, and sulfonated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Tetradecylnaphthalene has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and as a model compound for studying alkylation reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug delivery agent and its role in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 1-tetradecylnaphthalene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting microbial cell membranes, while its anticancer properties could involve the inhibition of key enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Tetradecylnaphthalene: Similar in structure but with the tetradecyl group at the 2-position.
1-Hexadecylnaphthalene: Contains a hexadecyl group instead of a tetradecyl group.
1-Octadecylnaphthalene: Contains an octadecyl group instead of a tetradecyl group.
Uniqueness: Its derivatives exhibit distinct properties that make them valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
56388-46-6 |
|---|---|
Molekularformel |
C24H36 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1-tetradecylnaphthalene |
InChI |
InChI=1S/C24H36/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-19-16-20-23-18-14-15-21-24(22)23/h14-16,18-21H,2-13,17H2,1H3 |
InChI-Schlüssel |
QVGRUGAWUACWGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


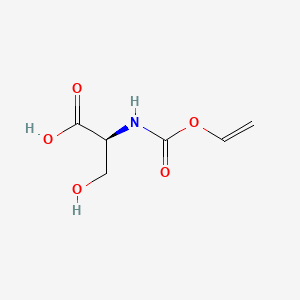
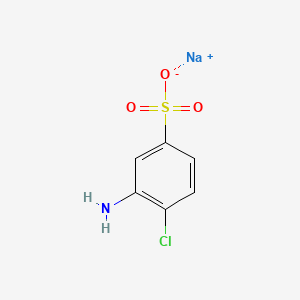
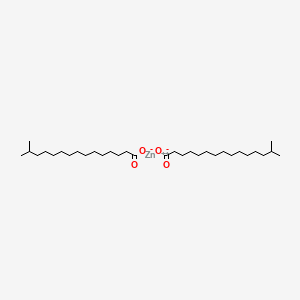
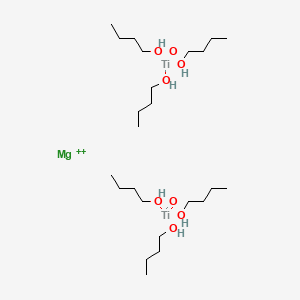

![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
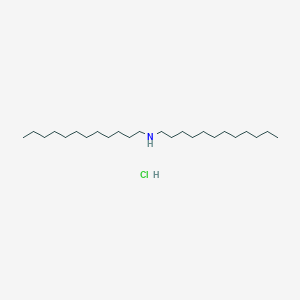

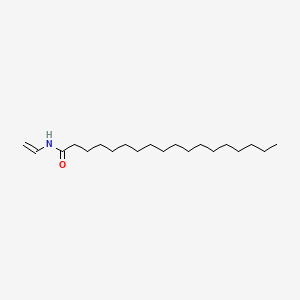

![1-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B12649433.png)
